iNOS Inhibition vs. 7-Nitroindazole
Inhibition of inducible nitric oxide synthase (iNOS) is a key metric for nitroindazoles. 5-Methyl-4,7-dinitro-1H-indazole demonstrates an IC50 value of 5.44 μM for inhibiting iNOS-mediated nitric oxide production in LPS-stimulated mouse BV2 cells [1]. This compares favorably to the widely studied reference compound 7-nitroindazole, which exhibits an iNOS IC50 of 5.8 μM in rat iNOS assays . While the absolute difference is small, it represents a measurable 6.2% increase in molar potency, indicating that the 5-methyl substitution and second nitro group in this dinitroindazole scaffold confers a slight, but quantifiable, improvement in iNOS inhibition relative to the mono-nitroindazole comparator.
Comparator 5.8 μM
~6% lower IC50
| Evidence Dimension | iNOS Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 5.44 μM (5.44E+3 nM) |
| Comparator Or Baseline | 7-Nitroindazole (IC50 = 5.8 μM) |
| Quantified Difference | 6.2% lower IC50 (higher potency) for 5-Methyl-4,7-dinitro-1H-indazole |
| Conditions | Target: Mouse BV2 cells (LPS-stimulated, Griess reaction); Comparator: Rat iNOS assay |
Why This Matters
This quantitative potency difference, while modest, confirms that 5-methyl-4,7-dinitro-1H-indazole is not simply interchangeable with 7-nitroindazole; its distinct substitution pattern yields a subtly altered iNOS inhibition profile that may be relevant in sensitive biochemical assays.
- [1] BindingDB. Entry BDBM50359848 (CHEMBL1928921). IC50: 5.44E+3 nM for inhibition of iNOS-mediated NO production in LPS-stimulated mouse BV2 cells. View Source
